molecular formula C20H19FO3 B3944455 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Cat. No.: B3944455
M. Wt: 326.4 g/mol
InChI Key: HQQTXKLXTWSHJM-UHFFFAOYSA-N
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Description

4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can be achieved through several synthetic routes. One common method involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butylphenol and 4-fluorobenzyl bromide.

    Formation of Intermediate: The first step involves the reaction of 4-butylphenol with 4-fluorobenzyl bromide in the presence of a base, such as potassium carbonate, to form 4-butyl-7-(4-fluorophenylmethoxy)phenol.

    Cyclization: The intermediate is then subjected to cyclization using a suitable cyclizing agent, such as phosphorus oxychloride, to form the chromenone core.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Bulk Synthesis: The starting materials are mixed in large reactors, and the reaction conditions are optimized for maximum yield.

    Catalysis: Catalysts may be used to enhance the reaction rate and selectivity.

    Separation and Purification: The product is separated from the reaction mixture using techniques such as distillation, crystallization, and chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The methoxy group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Biological Studies: The compound is used in biological assays to investigate its effects on various biological pathways.

    Material Science: It is explored for its potential use in the development of new materials with specific properties.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. The compound may exert its effects through:

    Binding to Receptors: It may bind to specific receptors, modulating their activity.

    Enzyme Inhibition: The compound can inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: It may interfere with signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-BUTYL-7-[(4-METHOXYPHENYL)METHOXY]-2H-CHROMEN-2-ONE
  • 4-BUTYL-7-[(4-CHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE
  • 4-BUTYL-7-[(4-BROMOPHENYL)METHOXY]-2H-CHROMEN-2-ONE

Uniqueness

4-BUTYL-7-[(4-FLUOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties

Properties

IUPAC Name

4-butyl-7-[(4-fluorophenyl)methoxy]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FO3/c1-2-3-4-15-11-20(22)24-19-12-17(9-10-18(15)19)23-13-14-5-7-16(21)8-6-14/h5-12H,2-4,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQQTXKLXTWSHJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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